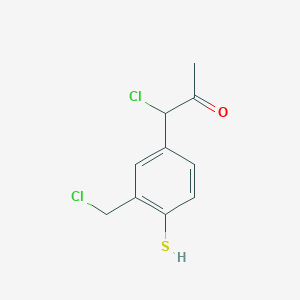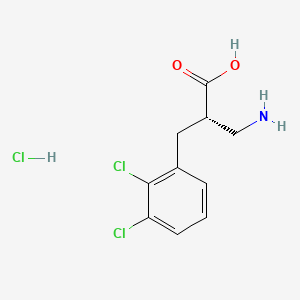
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (s)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (s)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride
Uniqueness
- Structural Differences : The position of the chlorine atoms on the benzyl group can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : The specific arrangement of functional groups in (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride may confer unique properties, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12Cl3NO2 |
|---|---|
分子量 |
284.6 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15;/h1-3,7H,4-5,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChIキー |
VXXQVIJWJDHTGF-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


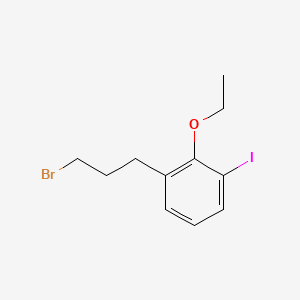
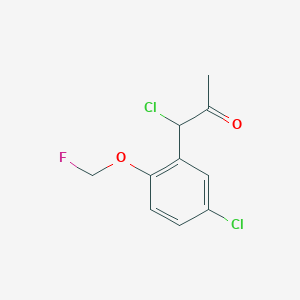



![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)

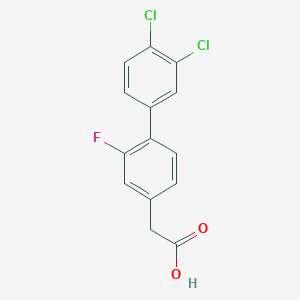

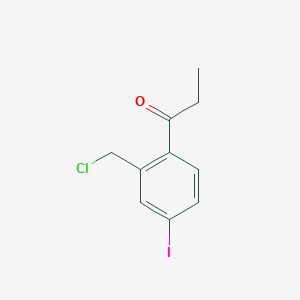
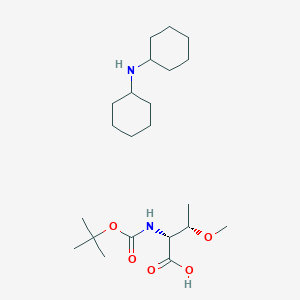

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
